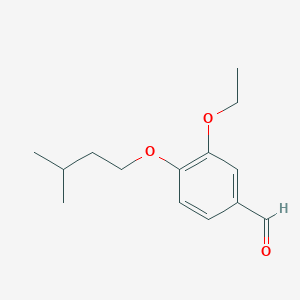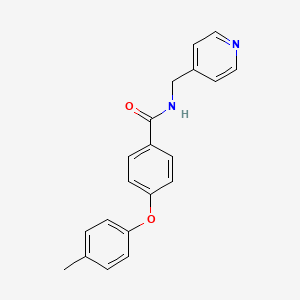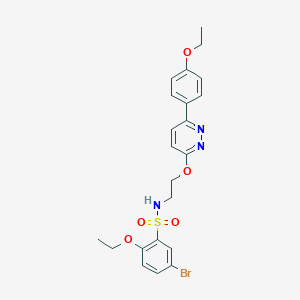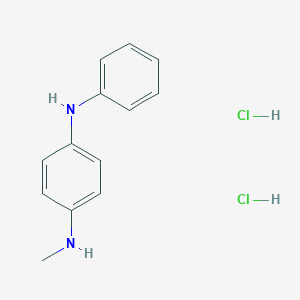![molecular formula C15H11FN2O2S B2469873 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 1008043-05-7](/img/structure/B2469873.png)
5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and fluorine (F) atoms . It contains a thiazolidinedione moiety, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazolidinediones are often used in medicinal chemistry due to their various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of different electron density due to the presence of various functional groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. The presence of the amino group and the thiazolidinedione moiety could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Aldose Reductase Inhibitors and Antidiabetic Agents Thiazolidine-2,4-dione derivatives, including those with specific substituents such as 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, have been extensively studied for their potential as aldose reductase inhibitors. These compounds have shown pronounced activities in inhibiting the enzyme aldose reductase, which plays a significant role in diabetic complications. Their effectiveness in preventing lens swelling in diabetic rat models suggests their utility as antidiabetic agents, highlighting the importance of structural variations for enhanced biological activity (Sohda et al., 1982).
Antibacterial and Antifungal Activities A novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, designed by integrating medicinally known biologically active molecules with a thiazolidinedione ring, demonstrated significant antibacterial and antifungal activities. Compounds bearing pyridine or piperazine moieties exhibited good to excellent antibacterial activity, with certain derivatives also showing promising antifungal properties. This underscores the potential of thiazolidine-2,4-dione derivatives in developing new antimicrobial agents (Mohanty et al., 2015).
Molluscicidal Agents Research on fluorine/phosphorus-substituted thiazolidine derivatives has explored their potential as molluscicidal agents against snails responsible for Bilharziasis diseases. This highlights an alternative application of thiazolidine-2,4-dione derivatives in addressing parasitic diseases, providing a foundation for further exploration of their biological efficacy in diverse environmental contexts (Al-Romaizan et al., 2014).
Cancer Research and Dual Inhibitors In cancer research, thiazolidine-2,4-dione derivatives have been identified as potential leads for developing dual inhibitors of key signaling pathways involved in cancer progression, such as the Raf/MEK/ERK and PI3K/Akt pathways. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, suggesting their potential as novel anticancer agents (Li et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-11-8-4-5-9-12(11)17-13-14(19)18(15(20)21-13)10-6-2-1-3-7-10/h1-9,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLABGAVEJXXTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)


![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)